2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
Description
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol is a secondary alcohol derivative featuring a 2,6-dimethyloxane (tetrahydrofuran) ring substituted at the 4-position with an amino-propanol moiety.
Properties
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKFUNRTDLFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol typically involves the reaction of 2,6-dimethyloxan-4-amine with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol with key analogs, focusing on structural differences, biological activity, and physicochemical properties.
3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)
- Structural Differences : Replaces the oxan ring with a pyrimidine-pyridine scaffold.
- Biological Activity : Acts as an ATP-competitive CDK2 inhibitor (EC50 < 1 μM) via a cis conformation binding to hinge residues .
- Key Contrast: Unlike CGP60474, the target compound adopts a trans conformation, which may explain its non-ATP-competitive inhibition of Bcr-Abl kinases .
- Applications : CGP60474 is used in cancer research, while the target compound’s trans-binding mode could overcome resistance in Bcr-Abl-driven malignancies.
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol (CAS 1553528-07-6)
- Structural Differences : Substitutes propan-1-ol with a 2-methylpropan-2-ol group.
- Applications : Likely explored as a kinase inhibitor intermediate due to its commercial availability from suppliers like Ambeed, Inc. .
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol
- Structural Differences : Replaces the oxan ring with a dimethylheptane chain.
- Physicochemical Impact : The aliphatic heptane group increases lipophilicity (logP ~3.5 estimated), reducing water solubility compared to the oxan-containing target compound .
- Applications: Potential use in antimicrobial or industrial applications due to its hydrophobic nature.
2-(4-Methylphenyl)propan-1-ol
- Structural Differences : Features an aromatic 4-methylphenyl group instead of the oxan ring.
- Physicochemical Impact : High lipophilicity (logP ~2.8) limits aqueous solubility, making it less suitable for biological systems compared to the target compound .
- Applications : Primarily used in synthetic chemistry or material science.
Research Implications and Gaps
- Mechanistic Insight: The target compound’s trans conformation (vs. CGP60474’s cis binding) highlights a novel allosteric inhibition strategy for Bcr-Abl kinases .
- Synthetic Challenges : The oxan ring’s stereochemistry may complicate synthesis compared to aliphatic analogs like dimethylheptane derivatives .
- Data Limitations : Absence of direct EC50 data for the target compound underscores the need for experimental validation of its antiproliferative activity.
Biological Activity
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol, also known by its CAS number 1544370-35-5, is a chemical compound characterized by a unique structure that includes a dimethyloxan ring and an amino alcohol group. Its molecular formula is C10H21NO2. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies. The presence of the amino group enables the formation of hydrogen bonds, while the oxan ring provides hydrophobic interactions with biological molecules.
The mechanism of action for 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. The compound's ability to influence biochemical pathways is crucial for understanding its therapeutic potential.
In Vitro Studies
Research has indicated that 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol exhibits significant biological activity in vitro:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, including those related to histone deacetylases (HDACs) and phospholipase A2 (PLA2), which are crucial for cellular signaling and metabolism .
- Cell Proliferation : The compound has been tested on various cell lines, showing potential effects on cell cycle regulation and apoptosis induction. For instance, it has been observed to increase acetylated histone levels and induce G1 phase arrest in cancer cell lines .
- Receptor Interaction : Investigations into its interaction with cellular receptors are ongoing, focusing on how it may alter receptor-mediated signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol | Shorter carbon chain | Less potent enzyme inhibition compared to propanol derivative |
| 2-(Dimethylamino)ethan-1-ol | Lacks oxan ring | Primarily acts as an amino alcohol |
| 3-(2-Methylpiperidinyl)propan-1-ol | Contains a piperidine ring | Different receptor interaction profile |
Case Studies
Several case studies have explored the biological activity of compounds similar to 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol:
- Antitumor Activity : A study involving a related compound demonstrated significant antitumor effects through HDAC inhibition, suggesting that structural analogs may share similar mechanisms .
- Neuroprotective Effects : Other studies have indicated that compounds with similar structures can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
